BenchChemオンラインストアへようこそ!

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester

FGFR4 inhibition Cancer therapeutics Kinase inhibitor screening

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester (CAS 1104786-91-5) is a heterocyclic compound belonging to the 7-azaindole family, characterized by a fused pyrrole–pyridine core bearing an ethyl ester at the 2-position and a 4-methoxybutyl substituent on the N1 nitrogen. With a molecular formula of C15H20N2O3 and a molecular weight of 276.33 g/mol, this compound has been identified as a fibroblast growth factor receptor (FGFR) inhibitor, positioning it as a research candidate in kinase-targeted drug discovery programs.

Molecular Formula C15H20N2O3
Molecular Weight 276.33 g/mol
Cat. No. B13932145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester
Molecular FormulaC15H20N2O3
Molecular Weight276.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC2=C(N1CCCCOC)N=CC=C2
InChIInChI=1S/C15H20N2O3/c1-3-20-15(18)13-11-12-7-6-8-16-14(12)17(13)9-4-5-10-19-2/h6-8,11H,3-5,9-10H2,1-2H3
InChIKeyZQINEFNTXXJVMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester: A 7-Azaindole Scaffold for FGFR-Targeted Procurement


1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester (CAS 1104786-91-5) is a heterocyclic compound belonging to the 7-azaindole family, characterized by a fused pyrrole–pyridine core bearing an ethyl ester at the 2-position and a 4-methoxybutyl substituent on the N1 nitrogen [1]. With a molecular formula of C15H20N2O3 and a molecular weight of 276.33 g/mol, this compound has been identified as a fibroblast growth factor receptor (FGFR) inhibitor, positioning it as a research candidate in kinase-targeted drug discovery programs . Its distinct N1-(4-methoxybutyl) chain differentiates it from simpler 7-azaindole-2-carboxylate analogs and may confer altered physicochemical and target-binding properties relevant to medicinal chemistry optimization workflows.

Why Generic 7-Azaindole-2-carboxylates Cannot Replace 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester


Within the 7-azaindole-2-carboxylate class, even minor N1-substituent variations can profoundly alter kinase selectivity, cellular permeability, and metabolic stability. The 1-(4-methoxybutyl) chain of the target compound introduces a flexible, hydrogen-bond-accepting ether terminus that is absent in the unsubstituted (N1–H) parent or simple N1-methyl analogs [1]. Published FGFR inhibitor structure–activity relationship (SAR) studies on 1H-pyrrolo[2,3-b]pyridine scaffolds demonstrate that N1-substitution directly modulates potency against FGFR isoforms; for example, compound 4h in one series achieved FGFR1–3 IC50 values of 7, 9, and 25 nM, while N1–H or alternative N1-alkyl variants showed substantially weaker activity [2]. Generic substitution with an N1–H or N1–methyl 7-azaindole-2-carboxylate therefore risks loss of the targeted FGFR inhibition profile and physicochemical attributes designed into the 4-methoxybutyl analog. Procurement of the exact compound ensures fidelity to the SAR context established in lead-optimization programs.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester


FGFR4 Cellular Inhibition: 1-(4-Methoxybutyl) Derivative Shows Target Engagement in BaF3 Proliferation Assay

The target compound has been evaluated for FGFR4 inhibition in a cell-based assay. In a BaF3 cell proliferation model expressing FGFR4, the compound demonstrated measurable inhibition of FGFR4-dependent cell growth after 48-hour incubation [1]. While the N1–H 7-azaindole-2-carboxylate parent scaffold typically lacks potent FGFR4 activity, the 4-methoxybutyl substitution contributes to cellular target engagement. This contrasts with the N1-unsubstituted analog, which shows no reported FGFR4 inhibition in comparable assays [2].

FGFR4 inhibition Cancer therapeutics Kinase inhibitor screening

Predicted Lipophilicity (XLogP3): Enhanced Membrane Permeability Over Polar N1–H Analog

The computed partition coefficient (XLogP3) for the target compound is 2.3, reflecting the lipophilic contribution of the 4-methoxybutyl chain and ethyl ester [1]. In contrast, the N1–H parent compound (1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester) has a lower predicted logP of approximately 1.5, as the absence of the alkyl chain results in greater polarity and hydrogen-bond donor capacity [2]. The ~0.8 log unit increase translates to a roughly 6-fold higher theoretical membrane partition coefficient for the target compound, which may improve passive cellular permeability in intact-cell assays.

Physicochemical profiling Drug-likeness LogP optimization

Rotatable Bond Count: Conformational Flexibility Differentiates from N1-Methyl and N1–H Analogs

The target compound possesses 8 rotatable bonds, contributed by the ethyl ester, the 4-methoxybutyl chain, and the ester–core linkage [1]. By comparison, the N1–methyl analog (1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, ethyl ester) has only 4 rotatable bonds, and the N1–H parent has 3 [2]. The additional rotatable bonds may allow the 4-methoxybutyl chain to sample a broader conformational space within the FGFR ATP-binding pocket, potentially facilitating induced-fit binding interactions that are inaccessible to more rigid N1-substituents.

Conformational analysis Ligand efficiency Binding entropy

Hydrogen Bond Acceptor Count: Ether Oxygen Enables Additional Polar Interactions vs. Alkyl-Only N1 Analogs

The target compound contains 4 hydrogen bond acceptors (the ester carbonyl, ester ether oxygen, pyridine nitrogen, and the terminal methoxy oxygen of the 4-methoxybutyl chain) and zero hydrogen bond donors [1]. In contrast, N1-butyl or N1-pentyl 7-azaindole-2-carboxylate analogs that lack the terminal ether oxygen possess only 3 hydrogen bond acceptors [2]. The additional acceptor contributed by the methoxy terminus may engage in water-mediated or direct hydrogen bonds with polar residues in the FGFR solvent-exposed region, as observed in co-crystal structures of related 7-azaindole inhibitors where ether oxygens contribute to binding affinity [3].

Hydrogen bonding Kinase hinge binding Pharmacophore design

Ester Prodrug Potential: Controlled Hydrolysis to Free Acid (CAS 1104786-94-8) Offers Pharmacokinetic Tuning

The ethyl ester form (CAS 1104786-91-5) serves as a prodrug or protected intermediate for the corresponding free carboxylic acid, 1-(4-methoxybutyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS 1104786-94-8) . The ester-to-acid conversion can be exploited to modulate solubility and permeability: the ester form (XLogP3 = 2.3) is predicted to have higher membrane permeability than the more polar carboxylate anion (estimated logD7.4 < 0) [1]. This contrasts with direct procurement of the free acid, which may exhibit limited cellular penetration but improved aqueous solubility. Researchers can select the ethyl ester for cell-based assays requiring passive diffusion, then hydrolyze to the acid for in vivo formulation if needed, providing a versatile two-stage procurement strategy.

Prodrug strategy Carboxylic acid bioavailability Ester hydrolysis

Optimal Application Scenarios for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester Based on Evidence


FGFR4-Dependent Cancer Cell Line Screening for Kinase Inhibitor Lead Identification

The compound has confirmed FGFR4 inhibitory activity in BaF3 cell proliferation assays [1]. It is suitable as a starting scaffold for medicinal chemistry programs targeting FGFR4-driven cancers such as hepatocellular carcinoma or rhabdomyosarcoma. Its N1-(4-methoxybutyl) substitution provides a balance of lipophilicity (XLogP3 = 2.3) and conformational flexibility (8 rotatable bonds) that supports cell permeability and target engagement [2]. Researchers should use this compound in FGFR4-dependent cell lines (e.g., BaF3–FGFR4, Hep3B, or MDA-MB-453) with a reference inhibitor such as AZD4547 or BLU9931 as a positive control.

Structure–Activity Relationship (SAR) Exploration of N1-Substituted 7-Azaindole Kinase Inhibitors

The 4-methoxybutyl chain introduces distinct pharmacophoric features (additional H-bond acceptor from the terminal methoxy oxygen; 8 rotatable bonds) that differentiate this compound from N1-methyl, N1–H, or purely alkyl-substituted analogs [1]. Medicinal chemists can use this compound as a comparator in SAR studies to evaluate the impact of N1-chain length, polarity, and flexibility on FGFR isoform selectivity and ADME properties. Co-crystal studies of related 7-azaindole FGFR inhibitors have shown that ether oxygens in the N1 region can form critical hydrogen bonds with kinase domain residues such as D641 [2].

Ester Prodrug Strategy Development for Carboxylic Acid-Containing Kinase Inhibitors

The ethyl ester serves as a masked form of the free carboxylic acid (CAS 1104786-94-8) [1]. This enables researchers to evaluate the ester as a potential prodrug: the ester form (XLogP3 = 2.3) is predicted to exhibit superior membrane permeability in cell-based assays, while enzymatic or chemical hydrolysis yields the free acid for improved aqueous solubility in in vivo formulations [2]. This two-stage approach is particularly valuable in lead optimization campaigns where both cellular potency and pharmacokinetic exposure are required.

Building Block Procurement for Parallel Library Synthesis of 7-Azaindole Derivatives

With a commercial purity specification of 98% (as reported by multiple vendors) and a well-defined CAS registry (1104786-91-5), this compound is suitable as a high-quality building block for parallel synthesis of focused kinase inhibitor libraries [1]. The ethyl ester can be hydrolyzed to the acid for amide coupling, or the N1-(4-methoxybutyl) scaffold can be further functionalized at the C3, C4, C5, or C6 positions of the 7-azaindole core. Its rotatable bond count (8) and moderate lipophilicity make it a versatile intermediate for generating diverse analogs via established synthetic routes [2].

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 1-(4-methoxybutyl)-, ethyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.